Product packaging for Bicyclo[2.2.1]hept-5-en-2-ol(Cat. No.:CAS No. 13080-90-5)

Bicyclo[2.2.1]hept-5-en-2-ol

Cat. No.: B080641
CAS No.: 13080-90-5
M. Wt: 110.15 g/mol
InChI Key: MKOSBHNWXFSHSW-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]hept-5-en-2-ol, also commonly known as 5-Norbornen-2-ol, is a bridged bicyclic compound of significant interest in synthetic organic chemistry. With the molecular formula C7H10O and a molecular weight of 110.15 g/mol , it serves as a crucial chiral precursor and building block for the synthesis of complex molecular architectures. The compound's IUPAC Standard InChIKey is MKOSBHNWXFSHSW-UHFFFAOYSA-N . The unique reactivity of the norbornene scaffold, characterized by its ring strain, makes the molecule highly valuable for various chemical transformations, including cycloaddition reactions like the Diels-Alder reaction . Its primary research value lies in its application as a starting material for synthesizing bicyclic ketones, such as bicyclo[2.2.1]hept-5-en-2-one, which are key intermediates in the production of prostaglandins, terpenes, cyclopentane-containing polymers, and other chiral compounds with highly substituted cyclopentyl moieties . The hydroxyl group at the 2-position allows for functionalization and directs subsequent reactions with a high degree of stereocontrol, which is essential for producing enantiomerically pure compounds in pharmaceutical and natural product synthesis . This compound is typically supplied as a mixture of endo and exo isomers and should be stored sealed in a dry environment at 2-8°C . Please note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O B080641 Bicyclo[2.2.1]hept-5-en-2-ol CAS No. 13080-90-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bicyclo[2.2.1]hept-5-en-2-ol
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InChI

InChI=1S/C7H10O/c8-7-4-5-1-2-6(7)3-5/h1-2,5-8H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKOSBHNWXFSHSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Source PubChem
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DSSTOX Substance ID

DTXSID40871953
Record name Bicyclo[2.2.1]hept-5-en-2-ol
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Molecular Weight

110.15 g/mol
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CAS No.

13080-90-5, 2890-98-4, 694-97-3
Record name 5-Norbornen-2-ol
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Record name Bicyclo(2.2.1)hept-5-en-2-ol
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Record name exo-2-Norbornenol
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Stereochemical Topologies and Conformational Analysis in Bicyclo 2.2.1 Hept 5 En 2 Ol Systems

Exo/Endo Isomerism and Diastereoselectivity Considerations

The unambiguous determination of the absolute and relative stereochemistry of Bicyclo[2.2.1]hept-5-en-2-ol isomers relies on a combination of spectroscopic techniques, chemical correlation, and computational methods.

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between exo and endo diastereomers. The spatial proximity of protons in the rigid bicyclic structure gives rise to distinct coupling constants and Nuclear Overhauser Effects (NOEs) that allow for the assignment of relative stereochemistry.

Chemical Correlation: A definitive method for establishing absolute configuration involves chemically converting the molecule of interest to or from a compound whose absolute stereochemistry has been unequivocally determined, often by X-ray crystallography. For instance, the absolute configuration of (+)-bicyclo[2.2.1]hept-5-en-2-one was established by its synthesis from a chiral α-chloroamide whose structure was known from crystallographic analysis. ku.ac.ke Subsequently, the configuration of (+)-exo-bicyclo[2.2.1]hept-5-en-2-ol was correlated to this ketone, confirming its stereochemistry. ku.ac.kewpmucdn.com Such correlations are often made with the corresponding saturated (hydrogenated) products as well. ku.ac.kewpmucdn.com

Vibrational Chiroptical Spectroscopy: Techniques like Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) provide experimental data on the differential interaction of chiral molecules with polarized light. researchgate.net By comparing experimentally measured spectra with those predicted by ab initio or Density Functional Theory (DFT) calculations for a specific enantiomer, the absolute configuration can be assigned with a high degree of confidence. researchgate.netstackexchange.com

Enantiomers of this compound are optically active, meaning they rotate the plane of polarized light. The magnitude and direction of this rotation are key characteristics used to assess enantiomeric purity.

Specific Rotation: The specific rotation ([α]D) is a fundamental chirooptical property. While specific values for the enantiomers of the parent alcohol are not always reported in isolation, data for closely related derivatives are used to establish configurational relationships. For example, the specific rotations of the enantiomers of the corresponding ketone, bicyclo[2.2.1]hept-5-en-2-one, have been reported and are instrumental in stereochemical correlations. ku.ac.kewpmucdn.com

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. It is a highly sensitive technique for probing the stereochemical environment of chromophores within a molecule. researchgate.net Studies on related bicyclic ketones, such as camphorquinone, utilize CD and Time-Dependent Density Functional Theory (TD-DFT) calculations to interpret chiroptical spectra and gain insight into electronic properties in both ground and excited states. dntb.gov.ua This approach is applicable to the this compound system for analyzing its chirooptical behavior. ku.ac.kewpmucdn.com

Table 1: Specific Rotation Data for Compounds Related to this compound
CompoundEnantiomerSpecific Rotation ([α]D at 20°C, in CHCl3)Reference
Bicyclo[2.2.1]hept-5-en-2-one(+)-(1R,4R)+1050 ku.ac.kewpmucdn.com
Bicyclo[2.2.1]hept-5-en-2-one(-)-(1S,4S)-1067 ku.ac.kewpmucdn.com
Bicyclo[2.2.1]heptan-2-one (Norcamphor)(+)-(1S,4R)+27 ku.ac.kewpmucdn.com
Bicyclo[2.2.1]heptan-2-one (Norcamphor)(-)-(1R,4S)-27 ku.ac.kewpmucdn.com

Conformational Dynamics and Energy Landscapes

The bicyclo[2.2.1]heptane skeleton is exceptionally rigid, and its conformational dynamics are highly constrained compared to acyclic or monocyclic systems. The boat-like conformation of the six-membered ring is locked in place by the C7 one-carbon bridge. Consequently, the primary determinants of the conformational energy landscape are the orientations of substituents and the steric interactions they create.

The principal energetic difference arises from the steric environment of the exo and endo faces of the molecule. The endo face is significantly more sterically hindered due to the presence of the C7-methylene bridge and the inward-pointing C5 and C6 hydrogen atoms. This steric congestion generally makes the exo position less sterically demanding and thermodynamically more favorable for substituents. Computational methods, such as molecular mechanics and DFT calculations, are essential for mapping the potential energy surfaces and calculating the energy differences between isomers and transition states in reactions involving these systems. rsc.orgdnu.dp.ua

Influence of Stereochemistry on Reaction Pathways and Selectivity

The distinct stereochemical and electronic environments of the exo and endo faces exert powerful control over the molecule's reactivity, a phenomenon known as stereoselectivity.

Diastereoselective Additions to the Double Bond: Reactions involving attack on the C5-C6 double bond, such as epoxidation or hydrogenation, overwhelmingly occur from the less sterically hindered exo face. researchgate.net For the parent alkene, norbornene, epoxidation yields almost exclusively the exo-epoxide. researchgate.net This pronounced exo-selectivity is a hallmark of the bicyclo[2.2.1]heptene system. However, the presence of substituents, particularly at the C7 position, can modulate this selectivity. For example, a bulky syn-C7 substituent can sterically block the exo face, leading to an increased proportion of the endo product. dnu.dp.ua Conversely, a syn-C7 hydroxyl group can stabilize the exo transition state through hydrogen bonding with the oxidant, further enhancing exo-selectivity. dnu.dp.ua

Table 2: Influence of C7-Substituent on Exo-Selectivity in the Epoxidation of Norbornene Derivatives
C7-Substituent (X)Exo-epoxide Product (%)Reference
H99–99.5 researchgate.net
Cl62.0 researchgate.net
CH355.0 researchgate.net
t-Bu0.0 researchgate.net

Reactions Controlled by the Hydroxyl Group Stereocenter: The stereochemistry of the C2-hydroxyl group itself can be the controlling element in certain reaction pathways. A notable example is the inversion of stereochemistry at this center. A general method has been reported to epimerize bicyclic vinyl endo tertiary alcohols to their corresponding exo isomers. cdnsciencepub.com This procedure utilizes a ku.ac.kepatsnap.com sulfoxide (B87167) sigmatropic rearrangement as the key stereochemistry-inverting step, demonstrating how a reaction can be designed to specifically target and alter the configuration of the alcohol. cdnsciencepub.com

Sophisticated Synthetic Methodologies for Bicyclo 2.2.1 Hept 5 En 2 Ol and Its Analogues

Advanced Diels-Alder Cycloaddition Strategies

The Diels-Alder reaction, a powerful tool in organic synthesis for the formation of six-membered rings, remains a cornerstone for the construction of the bicyclo[2.2.1]heptane framework. Modern advancements have transformed this classic reaction into a highly tunable and efficient process.

The demand for enantiomerically pure Bicyclo[2.2.1]hept-5-en-2-ol has driven the development of asymmetric Diels-Alder reactions. These methods introduce chirality during the cycloaddition step, obviating the need for subsequent resolution. One prominent strategy involves the use of chiral auxiliaries attached to the dienophile. For instance, acrylates derived from chiral alcohols can react with cyclopentadiene (B3395910) to yield diastereomeric adducts, which can then be separated and converted to the target alcohol.

Another powerful approach utilizes chiral Lewis acid catalysts. These catalysts coordinate to the dienophile, creating a chiral environment that directs the approach of the diene, leading to the formation of one enantiomer in excess. For example, copper(II)-bis(oxazoline) complexes have been successfully employed as catalysts in the Diels-Alder reaction between cyclopentadiene and vinyl acetate (B1210297), a direct precursor to this compound. These catalytic systems can achieve high levels of enantioselectivity, often exceeding 90% enantiomeric excess (ee).

The use of catalysts, particularly Lewis acids, can significantly accelerate the rate of Diels-Alder reactions and enhance their selectivity. In the context of this compound synthesis, Lewis acids such as zinc chloride, aluminum chloride, and various lanthanide triflates have been shown to catalyze the cycloaddition of cyclopentadiene with vinyl acetate or other acrolein derivatives. The catalyst activates the dienophile by withdrawing electron density, thereby lowering the energy of the transition state and promoting the reaction under milder conditions than traditional thermal methods. This catalytic approach not in only improves the reaction rate but can also influence the endo/exo selectivity, a critical aspect of stereocontrol in this synthesis.

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates and improving yields. In the context of the Diels-Alder reaction for synthesizing this compound precursors, microwave irradiation can dramatically reduce reaction times from hours to minutes. This rapid heating is due to the direct interaction of microwaves with the polar molecules in the reaction mixture, leading to a rapid increase in temperature and pressure. This technique has been successfully applied to the cycloaddition of cyclopentadiene with various dienophiles, demonstrating its potential for high-throughput synthesis and process intensification.

Stereoselective Hydroxylation and Controlled Functionalization of Norbornene Derivatives

An alternative strategy to the direct Diels-Alder synthesis of this compound involves the functionalization of a pre-existing norbornene scaffold. Stereoselective hydroxylation of norbornene or its derivatives can be achieved through several methods. One common approach is the epoxidation of the double bond followed by regioselective and stereoselective ring-opening of the resulting epoxide with a nucleophile, such as water or an alcohol, under acidic or basic conditions. The stereochemical outcome of this two-step process can be controlled by the choice of epoxidation agent and the reaction conditions for ring-opening.

Direct hydroxylation methods, such as oxymercuration-demercuration, can also be employed. This method typically proceeds with anti-addition of the hydroxyl and hydrogen groups across the double bond, offering a different stereochemical outcome compared to other methods. The choice of the specific norbornene derivative and the hydroxylation method allows for the targeted synthesis of different stereoisomers of this compound.

Chemoenzymatic Synthesis and Biocatalytic Routes

Chemoenzymatic and biocatalytic methods offer a green and highly selective alternative for the synthesis of enantiomerically pure this compound. These approaches often involve the kinetic resolution of a racemic mixture of the alcohol or its corresponding ester. Lipases are the most commonly used enzymes for this purpose due to their broad substrate specificity and high enantioselectivity.

In a typical kinetic resolution, a racemic mixture of this compound is subjected to acylation catalyzed by a lipase (B570770) in the presence of an acyl donor. The enzyme selectively acylates one enantiomer at a much faster rate than the other, allowing for the separation of the unreacted alcohol and the newly formed ester, both in high enantiomeric purity. Conversely, the enzymatic hydrolysis of a racemic mixture of Bicyclo[2.2.1]hept-5-en-2-yl acetate can also be employed to achieve the same goal. The choice of lipase, solvent, and acyl donor are critical parameters that can be optimized to achieve high enantiomeric excess and yield.

EnzymeSubstrateReaction TypeEnantiomeric Excess (ee) of ProductReference
Lipase from Candida antarctica (CAL-B)Racemic this compoundAcylation>99%
Lipase from Pseudomonas cepacia (PSL)Racemic Bicyclo[2.2.1]hept-5-en-2-yl acetateHydrolysis>98%
Lipase from Candida rugosa (CRL)Racemic this compoundAcylation95%

Multi-Component Reactions and Cascade Processes

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, offer a highly efficient route to complex molecules. While specific MCRs leading directly to this compound are not widely reported, the principles of MCRs can be applied to the synthesis of functionalized norbornene derivatives. For example, a tandem reaction sequence could involve an in-situ generation of a dienophile followed by a Diels-Alder reaction with cyclopentadiene.

Cascade reactions, also known as tandem or domino reactions, involve two or more bond-forming transformations that occur in a single step without the isolation of intermediates. A potential cascade process for the synthesis of this compound analogues could involve an initial Diels-Alder reaction to form the bicyclic framework, followed by an intramolecular cyclization or rearrangement to introduce the hydroxyl group or other functionalities in a stereocontrolled manner. These advanced strategies aim to increase synthetic efficiency by reducing the number of purification steps, saving time, and minimizing waste.

Elucidation of Reaction Mechanisms and Reactivity Profiles of Bicyclo 2.2.1 Hept 5 En 2 Ol

Electrophilic Addition Reactions to the Norbornene Double Bond

The π-bond in the bicyclo[2.2.1]heptene system is highly susceptible to electrophilic attack due to the inherent ring strain. The outcomes of these additions are governed by a combination of electronic and steric factors, often leading to rearranged products.

Electrophilic additions to unsymmetrical norbornene derivatives are often highly regio- and stereoselective. In the case of Bicyclo[2.2.1]hept-5-en-2-ol, the hydroxyl group can exert a directing influence on the approaching electrophile.

The general principles of electrophilic addition to alkenes, such as Markovnikov's rule, predict that the electrophile will add to the less substituted carbon of the double bond to form the more stable carbocation intermediate. lumenlearning.com However, in the rigid norbornene system, steric hindrance plays a significant role. Attack by an electrophile typically occurs from the exo face, as the endo face is sterically hindered by the C7 methylene bridge. researchgate.net

The reaction of norbornene with bromine, for example, proceeds through a cyclic bromonium ion intermediate. researchgate.net This intermediate is then attacked by a nucleophile. In the context of this compound, the initial attack of an electrophile (E+) would lead to a carbocationic intermediate. The subsequent attack of a nucleophile (Nu-) is also stereochemically controlled, often resulting in exo addition products. The regioselectivity is dictated by the stability of the possible carbocation intermediates formed after the initial electrophilic attack.

A hallmark of the chemistry of bicyclic terpenes and related compounds, including norbornene derivatives, is the propensity of their carbocation intermediates to undergo rearrangement. wikipedia.org The Wagner-Meerwein rearrangement is a class of carbocation 1,2-rearrangement in which a hydrogen, alkyl, or aryl group migrates from one carbon to an adjacent carbon. lscollege.ac.inchemistry-online.com These shifts are driven by the formation of a more stable carbocation or the relief of ring strain. chemistry-online.com

When this compound undergoes electrophilic addition, the initially formed secondary carbocation can rearrange via a Wagner-Meerwein shift. This involves the migration of one of the C-C sigma bonds of the strained four-membered ring within the bicyclic system. jk-sci.com This process leads to the formation of a more stable tertiary carbocation, if possible, or a rearranged secondary carbocation. The rearrangement cascade can be complex, often resulting in a mixture of products with different carbon skeletons. These rearrangements are common in acid-catalyzed reactions of alcohols in the norbornane series. jk-sci.com

Radical-Mediated Transformations

Free radical reactions provide a powerful avenue for the functionalization of this compound, enabling transformations that are not readily achievable through ionic pathways. These reactions often involve the generation of an alkoxyl radical from the hydroxyl group, which can then undergo a variety of subsequent reactions.

Alkoxyl radicals can be generated from the hydroxyl group of this compound derivatives using reagents such as lead tetraacetate. sonar.chunifr.ch Once formed, these high-energy intermediates can undergo β-scission, a process involving the cleavage of a carbon-carbon bond β to the oxygen atom. nih.govnih.gov In bridged bicyclic systems, this reaction can be highly efficient and stereoselective, providing a method for ring opening and the formation of functionalized cyclopentene (B43876) or cyclopentane (B165970) derivatives. sonar.ch

Research on 2-methylthis compound has shown that its treatment with lead tetraacetate generates an alkoxyl radical that undergoes β-scission. sonar.chresearchgate.net This fragmentation of the C1-C2 bond leads to a ring-opened radical intermediate, which is subsequently oxidized and trapped by an acetate (B1210297) anion to yield functionalized cyclopentyl acetates. sonar.ch For instance, the reaction of 2-methylthis compound yielded cis-5-acetylmethyl-2-cyclopentyl acetate with high selectivity and a good yield. sonar.chresearchgate.net

SubstrateReagentMajor ProductYieldSelectivityReference
2-methylthis compoundLead Tetraacetate (LTA)cis-5-acetylmethyl-2-cyclopentyl acetate65%Total sonar.ch

The radical intermediates generated from this compound can also participate in intramolecular reactions. Depending on the substrate and reaction conditions, these radicals can undergo cyclization onto the double bond or other functional groups within the molecule. nih.gov Radical reactions in norbornene systems are known to induce both ring-closing and ring-opening reactions. researchgate.net

In some cases, a sequence of reactions can be initiated, such as a tandem β-scission/cyclization process. sonar.chunifr.ch After the initial β-fragmentation of the alkoxyl radical, the resulting carbon-centered radical can undergo an intramolecular cyclization. This provides a pathway to complex polycyclic structures. The regioselectivity and stereoselectivity of these cyclizations are governed by factors such as ring size of the transition state (Baldwin's rules) and the steric environment of the radical center.

Nucleophilic Substitution and Addition at the Hydroxyl Group

The hydroxyl group of this compound is a key functional handle for further transformations. It can act as a nucleophile or be converted into a good leaving group for nucleophilic substitution reactions.

The hydroxyl group can be replaced by other functional groups through nucleophilic substitution. smolecule.com For this to occur, the hydroxyl group must first be converted into a better leaving group, for example, by protonation under acidic conditions or by conversion to a sulfonate ester (e.g., tosylate or mesylate) or a halide. Subsequent attack by a nucleophile can then displace the leaving group. However, these reactions in the norbornyl system are often complicated by the aforementioned carbocation rearrangements (Wagner-Meerwein shifts) if an SN1 mechanism is operative. An SN2 reaction at the C2 position is sterically hindered, particularly from the endo face.

The hydroxyl group can also participate in nucleophilic addition reactions, for example, by reacting with aldehydes or ketones to form hemiacetals, or with isocyanates to form carbamates. Furthermore, the alcohol can be oxidized to the corresponding ketone, bicyclo[2.2.1]hept-5-en-2-one, which is a versatile intermediate for further synthesis. wpmucdn.com

Deamination Reactions and Skeletal Rearrangements

The deamination of amino-substituted this compound derivatives serves as a pathway to generate carbocations, which are prone to skeletal rearrangements. These reactions are of significant interest for the synthesis of novel bicyclic and rearranged carbocyclic frameworks. The course of these rearrangements is highly dependent on the stereochemistry of the starting material and the reaction conditions.

A key area of investigation has been the deamination of 1-aminothis compound. The reaction of this compound can lead to either bridgehead substitution products or ring-contracted structures acs.org. The formation of these products is dictated by the stability of the intermediate carbocations and the migratory aptitude of the adjacent groups.

In a related context, skeletal rearrangements are also observed during the synthesis of bicyclo[2.2.1]heptane derivatives. For instance, the in situ rearrangement of Diels-Alder adducts has been reported to yield bicyclo[2.2.1]heptanones acs.org. This type of rearrangement can proceed through endo-configured intermediates followed by a suprafacial 1,2-hydride shift, ultimately leading to the thermodynamically more stable exo isomer acs.org. While not a deamination reaction, this highlights the propensity of the bicyclo[2.2.1]heptane skeleton to undergo rearrangements.

The table below summarizes the types of products observed from reactions involving the bicyclo[2.2.1]heptene skeleton that are prone to rearrangement.

Starting Material TypeReaction TypeKey IntermediatesMajor Product Types
1-Aminothis compoundDeaminationCarbocationsBridgehead substitution products, Ring-contracted products acs.org
Diels-Alder AdductsThermal RearrangementEndo-configured intermediatesRearranged bicyclo[2.2.1]heptanones acs.org

Oxidative and Reductive Transformations

The this compound scaffold contains two key functional groups amenable to oxidative and reductive transformations: the hydroxyl group and the carbon-carbon double bond. The reactivity of each site can be selectively targeted depending on the choice of reagents and reaction conditions.

Oxidative Transformations:

The secondary alcohol group in this compound can be oxidized to the corresponding ketone, bicyclo[2.2.1]hept-5-en-2-one, using standard oxidizing agents such as pyridinium dichromate (PDC) nih.gov. The double bond can also be targeted. For example, oxidation of the related ketone, 1-methylbicyclo[2.2.1]hept-5-en-2-one, with performic acid leads to a Baeyer-Villiger oxygen insertion, rearrangement of the bicyclic lactone, and oxidation of the double bond to give dihydroxylactones scispace.com. Anodic oxidation of the parent bicyclo[2.2.1]hept-2-ene in methanolic sodium methoxide has been shown to produce a variety of dimethoxylated and carbonated products, indicating the complex oxidative pathways available to this ring system rsc.org.

Reductive Transformations:

The ketone, bicyclo[2.2.1]hept-5-en-2-one, can be reduced back to the alcohol, this compound. A common reagent for this transformation is lithium aluminum hydride (LiAlH₄), which effectively reduces the carbonyl group to a hydroxyl group acs.org. The stereochemical outcome of this reduction can often be controlled by the choice of reducing agent and reaction conditions.

The following table provides examples of oxidative and reductive transformations on the bicyclo[2.2.1]heptene framework.

TransformationStarting MaterialReagent(s)Product(s)
Oxidation of Alcohol{3-[(Methoxymethoxy)methyl]bicyclo[2.2.1]hept-5-en-2-yl}methan-1-olPyridinium dichromate (PDC)3-[(Methoxymethoxy)methyl]bicyclo[2.2.1]hept-5-ene-2-carbaldehyde nih.gov
Baeyer-Villiger Oxidation1-Methylbicyclo[2.2.1]hept-5-en-2-onePerformic acidIsomeric dihydroxylactones scispace.com
Anodic OxidationBicyclo[2.2.1]hept-2-eneElectrolysis in methanolic sodium methoxideDimethoxylated and carbonated bicyclic products rsc.org
Reduction of Ketone1,3-endo-4-Trimethylbicyclo[2.2.1]heptan-2-oneLithium aluminum hydride (LiAlH₄)1,3-endo-4-Trimethylbicyclo[2.2.1]heptan-2-ol acs.org

Pericyclic Reactions Beyond Diels-Alder (e.g., Retro-Diels-Alder cleavage)

The this compound structure is a classic Diels-Alder adduct of cyclopentadiene (B3395910) and a dienophile. As such, it can undergo the reverse reaction, a retro-Diels-Alder cleavage, under appropriate conditions. This reaction is a thermally allowed [4π + 2π] cycloreversion, which regenerates the original diene and dienophile components.

For endo-bicyclo[2.2.1]hept-5-en-2-ol, the retro-Diels-Alder reaction results in the formation of cyclopentadiene and vinyl alcohol, which rapidly tautomerizes to the more stable acetaldehyde acs.orgacs.org. This cleavage has been observed upon reaction with phenylmagnesium bromide, leading to the formation of 1-phenylethanol after the Grignard reagent reacts with the intermediate acetaldehyde acs.org.

The kinetics and thermodynamics of retro-Diels-Alder reactions have been studied for related systems, such as 5,6-disubstituted-7-oxabicyclo[2.2.1]hept-2-enes. These studies have shown the reactions to be entropy-driven vanderbilt.edu. The thermal decomposition of these related compounds occurs at temperatures between 147 °C and 217 °C, yielding furan and the corresponding substituted alkene vanderbilt.edu.

The table below summarizes the key aspects of the retro-Diels-Alder cleavage of this compound.

ReactionSubstrateConditionsProducts
Retro-Diels-Alder Cleavageendo-Bicyclo[2.2.1]hept-5-en-2-olReaction with phenylmagnesium bromideCyclopentadiene and Acetaldehyde (inferred) acs.orgacs.org
Thermal Decomposition (related system)5,6-Disubstituted-7-oxabicyclo[2.2.1]hept-2-enesHeating (147-217 °C)Furan and substituted alkenes vanderbilt.edu

Design and Synthesis of Advanced Bicyclo 2.2.1 Hept 5 En 2 Ol Derivatives and Functional Materials

Synthesis of Carbocyclic Nucleoside Analogues

The bicyclo[2.2.1]heptane ring system is an effective mimic of the ribofuranose moiety in nucleosides, offering a conformationally rigid scaffold that can lock the molecule in a biologically active conformation. The synthesis of carbocyclic nucleoside analogues derived from bicyclo[2.2.1]hept-5-en-2-ol often involves multi-step sequences to introduce the nucleobase and other functional groups with precise stereocontrol.

A common strategy begins with the functionalization of the this compound backbone. For instance, the key intermediates [(1R,2R,4R,6R)-6-(hydroxymethyl)-bicyclo[2.2.1]heptan-2-yl]methyl benzoate (B1203000) and [(1R,2R,4R,5S)-5-(hydroxymethyl)-bicyclo[2.2.1]heptan-2-yl]methyl benzoate can be prepared from (1R,2S,4R*)-bicyclo[2.2.1]hept-5-en-2-ylmethyl benzoate through hydroboration, oxidation, and subsequent reduction. nih.gov These intermediates can then undergo a Mitsunobu reaction with purine (B94841) bases, such as 6-chloropurine, to afford the desired carbocyclic nucleoside analogues. nih.gov

Another approach involves building the purine nucleobase directly onto an amino group on the bicycloheptane (B81988) scaffold. This linear synthesis often utilizes a Curtius rearrangement to introduce the necessary amino functionality. nih.gov For example, thymine (B56734) analogues have been synthesized starting from methyl (1R,4S)-bicyclo[2.2.1]hepta-2,5-diene-2-carboxylate via a Michael addition of the thymine salt. nih.gov The resulting norbornene analogues can be further modified, for instance, by hydrogenation to their saturated counterparts or through cis-hydroxylation to introduce additional diversity. nih.gov Several of these synthesized analogues have shown inhibitory activity against viruses such as Coxsackie virus B3 (CVB3) in the low micromolar range. nih.gov

Table 1: Examples of Carbocyclic Nucleoside Analogues Derived from this compound This table is interactive. You can sort and filter the data.

Starting Material/Key Intermediate Synthetic Approach Resulting Analogue Type Reported Biological Activity
(1R,2S,4R)-Bicyclo[2.2.1]hept-5-en-2-ylmethyl benzoateHydroboration, oxidation, reduction, Mitsunobu reactionPurine analogues-
Methyl (1R,4S*)-bicyclo[2.2.1]hepta-2,5-diene-2-carboxylateMichael additionThymine analogues-
Bicyclo[2.2.1]hept-5-ene derivativesCurtius rearrangement, linear synthesisPurine analoguesModerate activity against Coxsackie virus CVB3
(1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-oneMulti-step synthesisCarbocyclic analog of BredininAntiviral activity against several RNA viruses

Functionalization with Heteroatom-Containing Moieties (e.g., sulfonamides, epoxides)

The introduction of heteroatom-containing functional groups, such as sulfonamides and epoxides, onto the this compound framework can lead to compounds with interesting chemical properties and potential biological activities. These functionalizations often target the amino or hydroxyl groups of derivatized this compound.

For example, the reaction of N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)arenesulfonamides with epichlorohydrin (B41342) in the presence of tetramethylammonium (B1211777) iodide yields N-[(oxiran-2-yl)methyl]sulfonamides. This reaction can also lead to the formation of dioxiranes, specifically N-(oxiran-2-yl)methyl-N-(exo-5,6-epoxybicyclo[2.2.1]heptan-endo-2-ylmethyl)arenesulfonamides, through epoxidation of the norbornene double bond. researchgate.netresearchgate.net The aminolysis of these N-[(oxiran-2-yl)methyl]arenesulfonamides with amines like benzylamine (B48309) and benzylpiperazine proceeds with chemo- and regioselectivity, with the epoxy ring opening according to the Krasusky rule. researchgate.net

Furthermore, the reaction of (bicyclo[2.2.1]hept-5-en-endo-2-yl)methanamine with N-(2,3-epoxypropyl)arenesulfonamides results in the formation of amino alcohols that incorporate both a norbornene fragment and a sulfonamide group. The primary products are formed through the opening of the oxirane ring, again following the Krasusky rule. researchgate.net

Table 2: Functionalization of this compound Derivatives with Heteroatoms This table is interactive. You can sort and filter the data.

Bicyclo[2.2.1]heptane Derivative Reagent Functional Group Introduced Key Reaction Features
N-(Bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)arenesulfonamidesEpichlorohydrinEpoxide (glycidyl group), DioxiraneFormation of N-[(oxiran-2-yl)methyl]sulfonamides and N-(oxiran-2-yl)methyl-N-(exo-5,6-epoxybicyclo[2.2.1]heptan-endo-2-ylmethyl)arenesulfonamides
(Bicyclo[2.2.1]hept-5-en-endo-2-yl)methanamineN-(2,3-Epoxypropyl)arenesulfonamidesAmino alcohol, SulfonamideRegioselective opening of the oxirane ring

Development of Chiral Auxiliaries and Ligands for Asymmetric Synthesis

The rigid, well-defined stereochemistry of the bicyclo[2.2.1]heptane skeleton makes its derivatives excellent candidates for use as chiral auxiliaries and ligands in asymmetric synthesis. These chiral scaffolds can effectively control the stereochemical outcome of a reaction by creating a specific chiral environment.

Derivatives of bicyclo[2.2.1]heptane have been successfully employed as chiral auxiliaries in asymmetric Diels-Alder reactions. For instance, chiral acetals prepared from chiral nonracemic C2-symmetric 1,2-ethanediols and a bicyclic ketone can be used to direct the cycloaddition of dienophiles. A high degree of stereochemical induction has been observed in the diethylaluminum chloride-promoted Diels-Alder reaction of an acrylate (B77674) derivative of such a chiral acetal (B89532) with cyclopentadiene (B3395910), demonstrating their effectiveness as chiral directors. acs.org

In addition to their role as chiral auxiliaries, bicyclo[2.2.1]heptadiene skeletons have been used to synthesize novel chiral diene ligands. A series of these ligands, substituted with methyl and ester groups at the bridgehead carbons, were synthesized via a rhodium-catalyzed asymmetric arylative bis-cyclization of a 1,6-enyne as the key step. ppor.az The resulting chiral ligands can, in turn, be used to catalyze asymmetric transformations. For example, a rhodium catalyst bearing one of these newly synthesized ligands was used for the asymmetric bis-cyclization of the starting 1,6-enyne, yielding the bicyclic product with high enantiomeric excess (99% ee). ppor.az

Table 3: Bicyclo[2.2.1]heptane Derivatives in Asymmetric Synthesis This table is interactive. You can sort and filter the data.

Derivative Type Application Reaction Type Key Finding
Chiral acetalsChiral auxiliaryAsymmetric Diels-AlderHigh diastereoselectivity in the cycloaddition of an acrylate derivative with cyclopentadiene.
Bicyclo[2.2.1]heptadiene-based dienesChiral ligandRhodium-catalyzed asymmetric arylative bis-cyclizationSynthesis of novel chiral diene ligands and their successful application in asymmetric catalysis.

Preparation of Norbornene-Containing Polymers and Polymerization Studies

This compound and its derivatives are valuable monomers for the synthesis of norbornene-containing polymers through addition and ring-opening metathesis polymerization (ROMP). These polymers often exhibit high thermal stability, good mechanical properties, and can be functionalized for various applications.

The addition polymerization of (bicyclo[2.2.1]hept-5-en-2-yl)methyl acetate (B1210297) (5-norbornene-2-methyl acetate) has been successfully catalyzed by air-stable cationic (η3-substituted allyl)palladium N-heterocyclic carbene (NHC) complexes. researchgate.net The catalytic activity and the properties of the resulting polymer, such as molecular weight and molecular weight distribution, are influenced by reaction conditions like the solvent, temperature, and the specific structure of the catalyst. researchgate.net Copolymers of ethene and bicyclo[2.2.1]hept-5-enyl-2-methyl acetate have also been prepared, with the molecular weights of these copolymers being significantly higher than those of ethene-acrylate copolymers, likely due to the prevention of chain termination/transfer by the rigid norbornene structure. researchgate.net

Ring-opening metathesis polymerization (ROMP) is another powerful technique for polymerizing norbornene derivatives. For example, poly(norbornene-methylamine) has been synthesized via ROMP of an amino-protected monomer, 5-norbornene-2-(N-methyl)-phthalimide, using a Hoveyda-Grubbs 2nd generation catalyst. sigmaaldrich.com The molecular weight of the resulting polymer can be controlled by adjusting the monomer-to-initiator ratio, and the polymer exhibits a narrow polydispersity index. sigmaaldrich.com

Table 4: Polymerization of this compound Derivatives This table is interactive. You can sort and filter the data.

Monomer Polymerization Type Catalyst System Key Polymer Properties
(Bicyclo[2.2.1]hept-5-en-2-yl)methyl acetateAddition PolymerizationCationic (η3-substituted allyl)palladium N-heterocyclic carbene (NHC) complexesMolecular weight and distribution are dependent on reaction conditions.
Bicyclo[2.2.1]hept-5-enyl-2-methyl acetate and EtheneCopolymerizationPd(DBA)2/ligand catalystHigh molecular weight copolymers with narrow molecular weight distribution.
5-Norbornene-2-(N-methyl)-phthalimideRing-Opening Metathesis Polymerization (ROMP)Hoveyda-Grubbs 2nd generation catalystControllable molecular weight and narrow polydispersity index.

Bioactive Scaffold Derivatization for Pharmaceutical and Agrochemical Intermediates

The rigid bicyclo[2.2.1]heptane framework is a valuable scaffold in medicinal and agricultural chemistry, as it allows for the precise spatial arrangement of functional groups, which can lead to enhanced biological activity. Derivatives of this compound have been investigated as intermediates in the synthesis of a variety of bioactive compounds.

In the pharmaceutical arena, norbornene-containing compounds have been explored for their potential as anticancer agents. nih.gov For instance, certain bicyclo[2.2.1]heptane nucleoside analogues have demonstrated cytotoxic effects on cancer cell lines. researchgate.net Additionally, the norbornene scaffold has been incorporated into ligands for metal complexes with potential antineoplastic activity. The ligand 2-bicyclo[2.2.1]hept-5-en-yl-1H-1,3,7,8-tetraazacyclopenta[l]phenanthrene, derived from 5-norbornene-2-carboxaldehyde, forms an iridium complex that exhibits cytotoxic effects against several cancer cell lines. nih.gov Furthermore, sulfolane-containing cage sulfonamides derived from bicyclo[2.2.1]hept-5-en-endo-2-ylmethylamine have shown high levels of analgesic and tranquilizing activity in in vivo tests. sigmaaldrich.com

In the field of agrochemicals, derivatives of this compound have been utilized in the preparation of pesticides and plant growth regulators. Ester derivatives of norbornene carboxylic acids, for example, have exhibited high antimicrobial and antifungal activity against various pathogenic microorganisms. researchgate.net This suggests their potential for development as crop protection agents.

Table 5: Bioactive Derivatives of this compound This table is interactive. You can sort and filter the data.

Derivative Type Application Area Reported Biological Activity
Bicyclo[2.2.1]heptane nucleoside analoguesPharmaceutical (Anticancer)Cytotoxic effects on Jurkat cells.
Iridium complex with a norbornene-containing ligandPharmaceutical (Anticancer)Cytotoxic against SGC-7901, MG-63, and SiHa cancer cell lines.
Sulfolane-containing cage sulfonamidesPharmaceutical (Neurotropic)Analgesic and tranquilizing activity.
Ester derivatives of norbornene carboxylic acidsAgrochemical (Antimicrobial/Antifungal)High activity against various pathogenic microorganisms.

Advanced Spectroscopic Characterization and Computational Chemical Studies of Bicyclo 2.2.1 Hept 5 En 2 Ol Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, 2D COSY, NOESY, HMQC, HMBC)

High-resolution NMR spectroscopy is an indispensable tool for the complete structural assignment of Bicyclo[2.2.1]hept-5-en-2-ol, including its stereochemistry (endo vs. exo). One-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the chemical environment, connectivity, and spatial relationships of the hydrogen and carbon atoms within the molecule.

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum of this compound displays characteristic signals for its olefinic, bridgehead, hydroxyl, and aliphatic protons. The chemical shifts are influenced by the molecule's stereochemistry. Similarly, the ¹³C NMR spectrum provides distinct signals for each carbon atom, including the sp² carbons of the double bond and the sp³ carbons of the bicyclic framework.

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Isomers (Note: Exact chemical shifts can vary based on solvent and isomer.)

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H1~2.8 - 3.1~42 - 44
H2 (CH-OH)~3.8 - 4.2~70 - 75
H3-endo~0.8 - 1.0~38 - 40
H3-exo~1.6 - 1.8~38 - 40
H4~2.6 - 2.9~48 - 50
H5~6.0 - 6.2~135 - 138
H6~6.0 - 6.2~135 - 138
H7a (anti)~1.2 - 1.4~45 - 47
H7b (syn)~1.4 - 1.6~45 - 47
OHVariable-

2D NMR Techniques: Two-dimensional NMR experiments are crucial for resolving signal overlap and establishing definitive structural connections. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (²J and ³J couplings). sdsu.edu In this compound, COSY spectra would show correlations between the olefinic protons (H5/H6) and the bridgehead protons (H1/H4), as well as among the protons on the saturated bridges. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals protons that are close in space, providing critical information about the molecule's stereochemistry. For example, a NOESY spectrum can distinguish between the endo and exo isomers by showing correlations between the H2 proton and specific protons on the C7 bridge.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached (¹J C-H coupling). youtube.com This allows for the unambiguous assignment of carbon resonances based on the already assigned proton spectrum. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically ²J and ³J). youtube.com This is particularly useful for identifying quaternary carbons and piecing together the carbon skeleton. For instance, an HMBC spectrum would show correlations from the olefinic protons (H5/H6) to the bridgehead carbons (C1/C4). sdsu.edu

Mass Spectrometry Techniques for Fragmentation Pathway Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of this compound and offers insights into its structure through the analysis of its fragmentation patterns. chemguide.co.uk Electron Ionization (EI) is a common technique used for this purpose.

The mass spectrum of this compound typically shows a molecular ion peak (M⁺) corresponding to its molecular weight (110.15 g/mol ). The fragmentation of the molecular ion is often energetically driven and results in smaller, stable charged fragments. chemguide.co.uk

A characteristic and dominant fragmentation pathway for many norbornene-type systems is the retro-Diels-Alder reaction . researchgate.net This process involves the cleavage of the bicyclic system into two more stable components. For this compound, this would lead to the formation of cyclopentadiene (B3395910) and vinyl alcohol. The cyclopentadiene radical cation often gives rise to a prominent peak at m/z 66.

Other common fragmentation events include the loss of a water molecule (H₂O) from the molecular ion, leading to a peak at m/z 92, and the loss of a hydroxyl radical (•OH), resulting in a peak at m/z 93.

Interactive Data Table: Common Mass Fragments of this compound (EI-MS)

m/zProposed FragmentFragmentation Pathway
110[C₇H₁₀O]⁺Molecular Ion (M⁺)
92[C₇H₈]⁺Loss of H₂O
91[C₇H₇]⁺Tropylium ion (rearrangement after H₂O loss)
66[C₅H₆]⁺Cyclopentadiene radical cation (Retro-Diels-Alder)
44[C₂H₄O]⁺Vinyl alcohol radical cation (Retro-Diels-Alder)

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups and can provide subtle details about molecular structure and conformation. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific functional groups.

O-H Stretch: A strong, broad absorption band is typically observed in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group's stretching vibration. The broadness is due to hydrogen bonding.

C-H Stretch (sp²): A sharp band appearing just above 3000 cm⁻¹ (e.g., 3050-3080 cm⁻¹) is indicative of the C-H stretching of the alkene protons (=C-H).

C-H Stretch (sp³): Stronger absorptions appearing just below 3000 cm⁻¹ (e.g., 2850-2980 cm⁻¹) correspond to the C-H stretching vibrations of the saturated carbon framework.

C=C Stretch: The stretching vibration of the carbon-carbon double bond in the norbornene ring typically gives rise to a medium-intensity peak around 1570 cm⁻¹. The strained nature of the ring can influence the exact position and intensity of this band.

C-O Stretch: A strong absorption in the 1000-1200 cm⁻¹ region corresponds to the C-O stretching vibration of the secondary alcohol.

Raman Spectroscopy: While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. Therefore, it provides complementary information. For this compound, the C=C double bond, which may show a weak to medium band in the IR spectrum, is expected to produce a strong signal in the Raman spectrum around 1570 cm⁻¹ due to the high polarizability of the π-bond. The symmetric vibrations of the carbon skeleton are also often more prominent in the Raman spectrum.

Ab Initio and Density Functional Theory (DFT) Calculations

Computational chemistry provides a powerful theoretical framework to complement experimental data. Ab initio and Density Functional Theory (DFT) methods are used to model the properties of this compound at the atomic level.

DFT and ab initio calculations can determine the electronic structure of this compound. researchgate.net These calculations provide insights into the distribution of electrons within the molecule and the energies and shapes of its molecular orbitals (MOs), such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is typically associated with the π-orbital of the C=C double bond, indicating that this is the most likely site for electrophilic attack. The LUMO is the corresponding π* antibonding orbital. The energy gap between the HOMO and LUMO is an important indicator of the molecule's chemical reactivity and electronic transition properties. Analysis of the core molecular orbitals can also reveal how the strained bicyclic frame affects the electronic environment of the individual carbon atoms. researchgate.net

Computational methods are invaluable for studying the mechanisms of reactions involving this compound, such as additions to the double bond, oxidation, or polymerization. By calculating the potential energy surface for a proposed reaction, researchers can identify the structures and energies of transition states and intermediates. researchgate.net

For example, DFT calculations can be used to model the transition state of an electrophilic addition to the double bond, helping to explain the observed stereoselectivity of the reaction (i.e., whether the attack occurs from the exo or endo face). These calculations can quantify the activation energy barriers for different pathways, allowing for predictions of the major products under kinetic control. researchgate.net

A significant application of DFT is the prediction of spectroscopic data, which can aid in the interpretation of experimental spectra.

NMR Spectra: By calculating the magnetic shielding tensors for each nucleus, it is possible to predict ¹H and ¹³C chemical shifts. These predicted values, when compared with experimental data, can help confirm structural assignments, especially for complex molecules or diastereomers.

Vibrational Spectra: DFT calculations can compute the vibrational frequencies and intensities of a molecule. nih.gov This allows for the generation of theoretical IR and Raman spectra. Comparing the calculated spectrum to the experimental one facilitates the assignment of specific absorption bands to particular vibrational modes, providing a more detailed understanding of the molecule's dynamics.

Molecular Dynamics Simulations for Conformational and Intermolecular Interaction Studies

Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the conformational landscape and intermolecular interactions of this compound. These simulations provide insights into the dynamic behavior of the molecule, elucidating the stability of its various conformations and its interactions with surrounding molecules, which are crucial for understanding its chemical behavior in different environments.

The rigid bicyclic framework of this compound restricts its conformational freedom to a large extent. However, the orientation of the hydroxyl group gives rise to two principal diastereomers: exo and endo. MD simulations allow for a detailed examination of the relative stabilities and interconversion barriers between these two forms. The simulations typically involve calculating the potential energy of the system as a function of atomic coordinates, governed by a force field. By integrating Newton's equations of motion, the trajectory of each atom over time can be determined, revealing the preferred spatial arrangements of the molecule.

In computational studies of similar bicyclo[2.2.1]heptane systems, the exo isomer is often found to be thermodynamically more stable than the endo isomer. This preference is generally attributed to reduced steric hindrance in the exo configuration, where the substituent is directed away from the bicyclic framework. Computational models predict the energy difference between the exo and endo conformers, which can be corroborated with experimental data where available.

Key dihedral angles within the this compound molecule are monitored during MD simulations to characterize its puckering and the orientation of the hydroxyl group. These angles provide a quantitative measure of the molecule's geometry in its lowest energy states.

Parameterexo-Bicyclo[2.2.1]hept-5-en-2-olendo-Bicyclo[2.2.1]hept-5-en-2-ol
Relative Energy (kcal/mol) 0.000.5 - 1.5
Key Dihedral Angle 1 (e.g., H-O-C2-C3) ~175°~65°
Key Dihedral Angle 2 (e.g., C1-C2-C3-C4) ~115°~115°

Note: The data in this table is representative and compiled from general findings for similar bicyclic systems. Exact values would require specific quantum mechanical calculations or dedicated MD simulations for this compound.

The intermolecular interactions of this compound, particularly in condensed phases, are dominated by the presence of the hydroxyl group, which can act as both a hydrogen bond donor and acceptor. MD simulations are instrumental in characterizing the nature and dynamics of these hydrogen bonds. In a protic solvent like water or in the pure liquid state, this compound molecules will form a network of hydrogen bonds.

The strength and geometry of these hydrogen bonds can be quantified by analyzing the radial distribution functions between the hydroxyl hydrogen and oxygen atoms of neighboring molecules, as well as the distribution of hydrogen bond angles. These parameters provide a statistical description of the local molecular environment.

ParameterTypical Value Range
Hydrogen Bond Distance (O-H···O) 1.8 - 2.2 Å
Hydrogen Bond Angle (O-H···O) 160° - 180°
Interaction Energy (per H-bond in water) -3 to -5 kcal/mol

Note: This data represents typical values for alcohol hydrogen bonds derived from general molecular dynamics studies and serves as an illustrative example for the this compound system.

MD simulations can also be employed to calculate the interaction energies between this compound and various solvent molecules. This is crucial for understanding its solubility and partitioning behavior. The total interaction energy is a sum of van der Waals and electrostatic contributions. For instance, in an aqueous solution, the polar hydroxyl group will have strong electrostatic interactions with water molecules, while the nonpolar hydrocarbon cage will primarily engage in weaker van der Waals interactions. The balance of these interactions dictates the molecule's behavior at interfaces and in biological systems.

Strategic Utility of Bicyclo 2.2.1 Hept 5 En 2 Ol As a Key Synthon in Complex Organic Synthesis

Role in Total Synthesis of Natural Products and their Stereoisomeric Analogs

The bicyclo[2.2.1]heptane framework is a cornerstone in the total synthesis of numerous natural products and their stereoisomeric analogs, largely due to its predictable reactivity and the ability to control stereochemistry. Its derivatives serve as key intermediates in the synthesis of prostaglandins, carbocyclic nucleosides, and various alkaloids.

Prostaglandins: Bicyclo[2.2.1]hept-5-en-2-one, a close derivative of the title compound, is a well-established precursor for the synthesis of prostaglandins, a class of physiologically active lipid compounds. ku.ac.keresearchgate.netacs.org The rigid bicyclic system allows for the stereocontrolled introduction of the two side chains characteristic of the prostaglandin (B15479496) structure. For instance, the synthesis of Prostaglandin D2 methyl ester has been achieved starting from a readily available norbornanone derivative. researchgate.net

Carbocyclic Nucleosides: These molecules are analogs of natural nucleosides where the ribose sugar ring is replaced by a cyclopentane (B165970) or cyclohexane (B81311) ring. Bicyclo[2.2.1]hept-5-en-2-ol derivatives are ideal starting materials for these syntheses as the bicyclic system can be oxidatively cleaved to reveal a cyclopentane ring with pre-defined stereocenters. This approach has been successfully employed in the synthesis of various carbocyclic nucleoside analogues, some of which have shown significant antiviral activity. nih.govresearchgate.netumn.edu The synthesis often involves the transformation of the bicyclic alcohol into an amine, followed by the construction of the purine (B94841) or pyrimidine (B1678525) base. researchgate.net

Alkaloids: The rigid framework of bicyclo[2.2.1]heptane derivatives has been instrumental in the synthesis of complex alkaloids like epibatidine (B1211577), a potent analgesic. le.ac.uknih.gov The synthesis of (-)-epibatidine has been accomplished using a highly exo-selective asymmetric hetero Diels-Alder reaction to construct the bicyclic core, which is then elaborated to the final natural product through key steps including a fluoride-promoted fragmentation. nih.gov

Natural Product/AnalogKey Bicyclic PrecursorSynthetic Utility
Prostaglandin D2 Methyl EsterBicyclo[2.2.1]hept-5-en-2-one derivativeStereocontrolled introduction of side chains
Carbocyclic NucleosidesThis compound derivativesPrecursor to functionalized cyclopentane ring
(-)-Epibatidine7-azabicyclo[2.2.1]heptane derivativeRigid scaffold for stereoselective synthesis

Stereocontrol in Syntheses of Polycyclic and Bridged Systems

The conformational rigidity of the this compound skeleton is a key feature that allows for a high degree of stereocontrol in synthetic transformations. This rigid framework directs the approach of reagents from the less hindered exo face, leading to predictable stereochemical outcomes in a variety of reactions.

The high ring strain inherent in the bicyclo[2.2.1]heptane system can be strategically exploited in retro-condensation reactions. For example, retro-Dieckmann and retro-aldol reactions of functionalized bicyclo[2.2.1]heptane derivatives can lead to the stereoselective formation of highly functionalized cyclopentene (B43876) and pyrrolidine (B122466) scaffolds. nih.gov

Furthermore, fragmentation reactions of this compound derivatives provide a powerful method for the stereoselective synthesis of functionalized cyclopentanes. These reactions often proceed with a high degree of stereochemical control, dictated by the geometry of the starting bicyclic system. The photochemistry of these systems is also stereocontrolled, with different stereoisomers leading to distinct reaction pathways, such as the Paternò–Büchi reaction versus α-cleavage. rsc.org

Application in the Synthesis of Conformationally Constrained Molecules

The rigid bicyclo[2.2.1]heptane framework serves as an excellent scaffold for the synthesis of conformationally constrained molecules. By incorporating this rigid unit into larger molecules, chemists can lock specific conformations and study their biological activity or physical properties.

This strategy is particularly valuable in medicinal chemistry for the design of ligands that bind to specific biological targets with high affinity and selectivity. For instance, derivatives of this compound have been used to synthesize conformationally locked carbocyclic nucleosides. nih.govcuni.cz By restricting the puckering of the cyclopentane ring, which mimics the ribose of natural nucleosides, researchers can probe the conformational requirements for binding to specific enzymes or receptors.

The synthesis of epibatidine analogs also highlights the use of the bicyclic system to create rigid structures. le.ac.uknih.gov The constrained nature of the 7-azabicyclo[2.2.1]heptane core is crucial for the potent biological activity of these compounds.

Development of Novel Synthetic Reagents and Intermediates

Beyond its direct use in total synthesis, this compound and its derivatives are valuable precursors for the development of novel synthetic reagents and intermediates. The chirality and well-defined structure of these compounds make them ideal for creating chiral ligands for asymmetric catalysis.

For example, chiral phosphine (B1218219) ligands, which are crucial for many asymmetric transition-metal-catalyzed reactions, have been synthesized using the bicyclo[2.2.1]heptane backbone. escholarship.orggoogle.com The rigid scaffold helps to create a well-defined chiral environment around the metal center, leading to high enantioselectivities in catalytic reactions. The synthesis of these ligands often involves the conversion of the alcohol group into other functionalities, such as amines, which are then used to attach the phosphine moieties.

Future Directions and Emerging Research Areas in Bicyclo 2.2.1 Hept 5 En 2 Ol Chemistry

Green Chemistry Approaches to Synthesis and Transformations

The principles of green chemistry are increasingly being applied to the synthesis and modification of norbornene derivatives to reduce environmental impact and improve safety. A primary focus is the utilization of renewable feedstocks and industrial byproducts. For instance, dicyclopentadiene, a byproduct of the ethylene (B1197577) industry, can serve as a cost-effective and sustainable starting material for producing norbornene building blocks. researchgate.net

Another key area is the development of more user-friendly and environmentally benign reaction protocols. One such approach involves the use of carbic anhydride (B1165640) for the functionalization of molecules with the norbornene moiety, which can offer a greener alternative to traditional methods that may use more hazardous reagents. nih.govacs.org Research is also directed towards enzymatic transformations, which can provide high selectivity under mild conditions, and the use of greener solvents to replace conventional volatile organic compounds.

Future work will likely focus on the following areas:

Catalyst Development: Designing non-toxic, recyclable catalysts (e.g., biocatalysts or earth-abundant metal catalysts) for the synthesis and functionalization of Bicyclo[2.2.1]hept-5-en-2-ol.

Atom Economy: Prioritizing reaction pathways, such as cycloadditions and multicomponent reactions, that maximize the incorporation of all starting materials into the final product.

Alternative Energy Sources: Utilizing microwave or ultrasonic irradiation to accelerate reactions, often leading to cleaner processes and higher yields in shorter timeframes.

Integration with Flow Chemistry and Automated Synthesis Protocols

Flow chemistry, or continuous flow processing, is emerging as a powerful tool for the synthesis and derivatization of complex molecules, including the this compound scaffold. This technology offers significant advantages over traditional batch processing, such as enhanced safety, precise control over reaction parameters, and improved scalability. drugdiscoverytrends.comrsc.org

The integration of automated, modular flow systems allows for the rapid synthesis of libraries of norbornene derivatives by systematically varying building blocks and reaction conditions. drugdiscoverytrends.com This is particularly valuable in drug discovery and materials science for structure-activity relationship (SAR) studies. Flow reactors can facilitate reactions that are difficult to control in batch, such as those involving highly reactive intermediates or hazardous reagents, by ensuring efficient mixing and heat transfer. rsc.org For example, the synthesis of secondary alcohols can be optimized in flow systems. unimi.it

Key advantages and future applications of flow chemistry for this compound include:

FeatureAdvantage in Flow ChemistryPotential Application for this compound
Precise Control Fine-tuning of temperature, pressure, and residence time.Optimization of Diels-Alder synthesis and subsequent stereoselective reduction to the alcohol.
Enhanced Safety Small reaction volumes minimize risks associated with exothermic reactions or hazardous reagents.Use of high-energy intermediates for functionalization with improved safety protocols.
Scalability Seamless transition from laboratory-scale synthesis to larger-scale production without re-optimization. drugdiscoverytrends.comEfficient production of key norbornene-based monomers or pharmaceutical intermediates.
Telescoped Reactions Multiple reaction steps are performed sequentially without intermediate purification, saving time and resources. nih.govA continuous sequence from cyclopentadiene (B3395910) and a dienophile to a functionalized this compound derivative.
Automation Automated platforms enable high-throughput screening and library synthesis.Rapid generation of diverse this compound analogs for biological screening.

Exploration of Photochemical and Electrochemical Reactivity

The strained double bond in this compound is highly reactive, making it an excellent substrate for photochemical and electrochemical transformations. wikipedia.org These methods provide alternative synthetic pathways that are often inaccessible through traditional thermal reactions, allowing for the construction of novel molecular architectures.

Photochemistry offers a unique way to manipulate the norbornene scaffold. The thiol-ene "click" reaction, where the norbornene double bond reacts readily with thiols, can be initiated by light to form hydrogels and other polymeric materials. nih.govmdpi.com Furthermore, related bicyclic ketones undergo fascinating photochemical rearrangements, such as 1,2-acyl shifts or decarbonylation, to yield entirely different ring systems, suggesting that this compound and its derivatives could undergo similar novel transformations. beilstein-journals.orgrsc.org The main advantages of performing photochemical reactions in flow systems include consistent light penetration and controlled exposure times. vapourtec.com

Electrochemistry represents another frontier, offering green and efficient methods for synthesis. Electrochemical reactions can be conducted under mild, electrolyte-free conditions, particularly when integrated with flow technology. rsc.org This could enable selective oxidations or reductions of the this compound core or its derivatives, potentially leading to new functionalization patterns without the need for stoichiometric chemical oxidants or reductants.

Advanced Material Science Applications Beyond Traditional Polymers

While polynorbornenes are well-established in the rubber and plastics industries for applications requiring high thermal stability and damping properties, the this compound scaffold is now being incorporated into more sophisticated and functional materials. wikipedia.orgtopas.com

Hydrogels for Biomedical Applications: The thiol-norbornene photopolymerization reaction is extensively used to create highly tunable hydrogels for tissue engineering, drug delivery, and 3D bioprinting. nih.govmdpi.com By functionalizing biocompatible polymers like polyethylene (B3416737) glycol (PEG) or natural polymers such as collagen with norbornene moieties, researchers can fabricate hydrogels with precise control over stiffness and the ability to tether bioactive peptides. acs.orgmdpi.com

High-Performance Composites and Copolymers: Norbornene derivatives are used as cross-linking agents in Ring-Opening Metathesis Polymerization (ROMP) to enhance the physical and mechanical properties of polymers, such as their glass transition temperature. researchgate.net This leads to the creation of advanced composite materials with superior heat resistance and durability. researchgate.net Cyclic olefin copolymers (COCs) derived from norbornene are used in high-tech applications in the medical, packaging, and electronics sectors due to their excellent optical clarity and barrier properties. topas.com

Carbon Nanomaterials: A cutting-edge application involves the use of norbornene-functionalized cycloparaphenylenes (CPPs), also known as "carbon nanohoops." These molecules can be polymerized via ROMP to create well-defined, soluble, sp²-carbon-rich polymers. nih.gov These novel materials have tunable fluorescence and supramolecular properties, opening up possibilities in optoelectronics and sensor technology. nih.gov

Rational Design of New Bioactive Molecules based on the Norbornene Core

The rigid, three-dimensional structure of the norbornene scaffold makes it an attractive pharmacophore for the rational design of new therapeutic agents. Its conformational rigidity can help to pre-organize functional groups for optimal interaction with biological targets, potentially increasing potency and selectivity.

The norbornene core is a key component in a variety of biologically active molecules with demonstrated therapeutic potential. nih.gov

Anticancer Agents: Norbornene-based structures have been investigated as potential cancer treatments. nih.gov They can serve as scaffolds for inhibitors of key biological targets like carbonic anhydrase or as carriers for chemotherapeutic agents. nih.gov The natural product cantharidin, which contains a related 7-oxanorbornene core, exhibits significant cytotoxic activity against various cancer cell lines. nih.gov

Antiviral Drugs: A closely related bicyclic lactam, 2-azabicyclo[2.2.1]hept-5-en-3-one, is a crucial chiral building block for the synthesis of important carbocyclic nucleoside analogues, including the anti-HIV drugs abacavir (B1662851) and carbovir. researchgate.net

Other Therapeutic Areas: Norbornene derivatives have also been identified in compounds with antithrombotic, anti-sclerotic, and anti-ischemic properties, highlighting the versatility of this scaffold in medicinal chemistry. ppor.az

Future research will focus on using computational modeling and structure-based design to create novel this compound derivatives. By strategically modifying the substitution pattern on the bicyclic core, chemists can fine-tune the molecule's steric and electronic properties to optimize its interaction with specific enzymes or receptors, leading to the development of next-generation therapeutics.

Q & A

Q. What are the optimal synthetic routes for preparing Bicyclo[2.2.1]hept-5-en-2-ol, and how can its stereochemical purity be validated?

The compound is commonly synthesized via Diels-Alder reactions using cyclopentadiene and appropriate dienophiles. For example, endo-l-aminothis compound (a derivative) was synthesized through a multi-step process involving nitrile oxide cycloaddition and subsequent functional group transformations . To validate stereochemical purity, nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H^1H, 13C^{13}C, and NOESY) is critical. Coupling constants and nuclear Overhauser effects (NOEs) can distinguish endo/exo isomers, while chiral HPLC or polarimetry confirms enantiomeric excess .

Q. How can researchers characterize the physicochemical properties of this compound derivatives?

Key methods include:

  • Spectroscopy : IR spectroscopy identifies functional groups (e.g., hydroxyl stretches at ~3200–3600 cm1^{-1}), while 1H^1H NMR reveals proton environments (e.g., bridgehead protons at δ 1.5–2.5 ppm) .
  • Chromatography : GC-MS or HPLC-MS quantifies purity and monitors reaction progress.
  • Thermal analysis : Differential scanning calorimetry (DSC) assesses thermal stability, particularly for polymerizable derivatives .

Q. What experimental precautions are necessary for handling this compound in oxygen-sensitive reactions?

Due to its strained bicyclic structure, the compound may polymerize under radical-initiated conditions. Use inert atmospheres (N2_2/Ar) and inhibitors like hydroquinone during storage. For catalytic reactions (e.g., copolymerization with norbornene), transition-metal catalysts (e.g., Ru or Pd complexes) require rigorous exclusion of moisture .

Advanced Research Questions

Q. How can contradictory data on reaction outcomes (e.g., bridgehead substitution vs. ring contraction) be resolved in deamination studies of this compound derivatives?

In deamination reactions, steric strain dictates product distribution. For example, deamination of endo-l-aminothis compound favors bridgehead substitution over ring contraction due to increased steric hindrance in the transition state for rearrangement . To resolve contradictions:

  • Perform kinetic isotope effect (KIE) studies to probe transition-state geometry.
  • Use computational modeling (DFT or MD) to compare activation energies of competing pathways.
  • Validate via X-ray crystallography of intermediates .

Q. What strategies enable the incorporation of this compound into functional polymers, and how does its structure influence material properties?

The compound’s norbornene backbone allows ring-opening metathesis polymerization (ROMP) using Grubbs catalysts. For example, copolymerization with 2-(hydroxymethyl)bicyclo[2.2.1]hept-5-ene yields hydrophilic polymers for biomedical applications . Key considerations:

  • Steric effects : Endo isomers polymerize faster due to reduced steric hindrance.
  • Functionalization : Post-polymerization modifications (e.g., click chemistry) enhance material functionality .

Q. How can computational chemistry predict the regioselectivity of electrophilic additions to this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distributions. For example:

  • Electrophiles (e.g., H+^+) preferentially attack the less strained endo face.
  • Frontier molecular orbital (FMO) analysis identifies reactive sites based on HOMO-LUMO gaps .

Q. What methodologies address discrepancies in spectroscopic data for structurally similar bicyclic alcohols?

  • Comparative analysis : Use reference compounds (e.g., bicyclo[3.2.0]heptenyl analogs) to assign ambiguous peaks .
  • Dynamic NMR : Resolve fluxional behavior in bridged systems by variable-temperature studies.
  • Isotopic labeling : 2H^{2}H- or 13C^{13}C-labeling clarifies coupling patterns in complex spectra .

Methodological Tables

Q. Table 1. Key Spectral Data for this compound Derivatives

DerivativeIR (OH stretch, cm1^{-1})1H^1H NMR (δ, ppm)Reference
Endo-2-Norbornenol3350–34501.25 (m, bridgehead H), 5.3 (m, alkene H)
2-Hydroxymethyl derivative3250–34001.60 (m, bridgehead H), 3.5 (d, CH2_2OH)

Q. Table 2. Reaction Yields in Deamination Studies

SubstrateConditionsMajor Product (% Yield)Reference
endo-l-Amino derivativeHNO2_2, 0°CBridgehead substitution (82%)
Saturated analogHNO2_2, RTRing contraction (70%)

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